![molecular formula C12H10ClNO3S B14353979 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one CAS No. 91579-93-0](/img/structure/B14353979.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is an organic compound with a complex structure that includes a benzenesulfonyl group attached to a pyrrole ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one typically involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinic acids or thiols.
Scientific Research Applications
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-Benzenesulfonyl-1H-pyrrole: Shares the benzenesulfonyl-pyrrole core but lacks the chloroethanone moiety.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring fused to the pyrrole, offering different chemical properties.
Uniqueness: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is unique due to the presence of the chloroethanone group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91579-93-0 |
|---|---|
Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-12(15)11-7-4-8-14(11)18(16,17)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
LUKRQOIUJSYDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



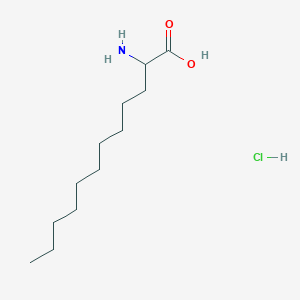
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
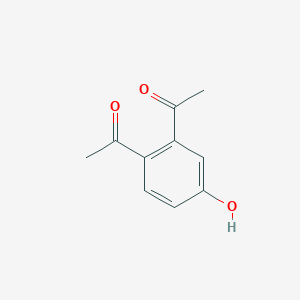
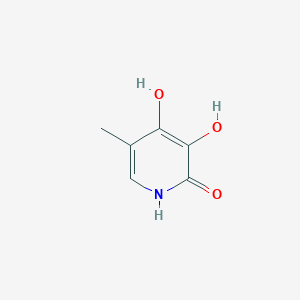

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
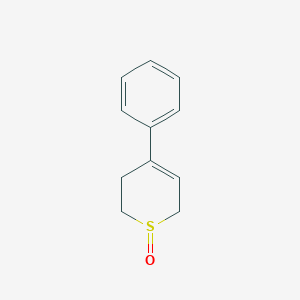

![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
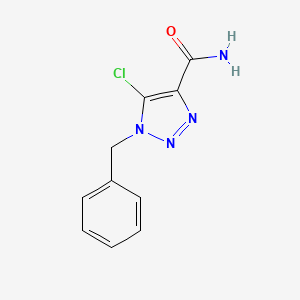
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
